molecular formula C8H12O6P2 B1360328 [4-(phosphonomethyl)phenyl]methylphosphonic Acid CAS No. 4546-06-9

[4-(phosphonomethyl)phenyl]methylphosphonic Acid

Cat. No. B1360328
Key on ui cas rn: 4546-06-9
M. Wt: 266.12 g/mol
InChI Key: ZURHBENZJDSCRG-UHFFFAOYSA-N
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Patent
US05298498

Procedure details

A mixture of bisphosphate ester (Example 19, 1.0 g, 3.1 mol) and concentrated HCl (10 ml) is heated to reflux temperature. A clear solution is obtained. The solution is heated at reflux temperature for 3.5 hours during which time a white precipitate formes. The mixture is cooled and then concentrated under reduced pressure to yield a white solid. The solid is recrystallized from water to give 520 mg of a white solid, mp >300° C.
Name
bisphosphate ester
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][P:3]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][P:15](=[O:20])([O:18]C)[O:16]C)=[CH:10][CH:9]=1)(=[O:6])[O:4]C>Cl>[C:11]1([CH2:14][P:15](=[O:16])([OH:18])[OH:20])[CH:10]=[CH:9][C:8]([CH2:7][P:3](=[O:2])([OH:4])[OH:6])=[CH:13][CH:12]=1

Inputs

Step One
Name
bisphosphate ester
Quantity
1 g
Type
reactant
Smiles
COP(OC)(=O)CC1=CC=C(C=C1)CP(OC)(OC)=O
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
CUSTOM
Type
CUSTOM
Details
A clear solution is obtained
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 3.5 hours during which time a white precipitate formes
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a white solid
CUSTOM
Type
CUSTOM
Details
The solid is recrystallized from water

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)CP(O)(O)=O)CP(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 520 mg
YIELD: CALCULATEDPERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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